![molecular formula C29H28O B14275220 1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene CAS No. 185113-37-5](/img/structure/B14275220.png)
1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene is an organic compound that belongs to the class of pyrene derivatives. Pyrene is a polycyclic aromatic hydrocarbon (PAH) known for its stability and fluorescence properties. The compound this compound is characterized by the presence of a pyrene core attached to a butyl chain, which is further linked to a 4-ethylphenyl group through a methoxy linkage. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-[(4-Ethylphenyl)methoxy]butyl bromide: This intermediate is synthesized by reacting 4-ethylphenol with 1-bromobutane in the presence of a base such as potassium carbonate.
Coupling with Pyrene: The intermediate 4-[(4-Ethylphenyl)methoxy]butyl bromide is then reacted with pyrene in the presence of a palladium catalyst (e.g., Pd(PPh3)4) under Suzuki-Miyaura coupling conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: N-bromosuccinimide (NBS).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives.
Substitution: Brominated derivatives.
Scientific Research Applications
1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of cellular processes and interactions, particularly in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Mechanism of Action
The mechanism of action of 1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene is primarily based on its ability to interact with various molecular targets through π-π stacking interactions and hydrophobic effects. The pyrene core can intercalate into DNA, making it useful in studying DNA interactions and as a potential anticancer agent. Additionally, the compound’s fluorescence properties allow it to be used as a probe for detecting specific biomolecules and monitoring biological processes .
Comparison with Similar Compounds
- 1-{4-[(4-Methylphenyl)methoxy]butyl}pyrene
- 1-{4-[(4-Phenyl)methoxy]butyl}pyrene
- 1-{4-[(4-Isopropylphenyl)methoxy]butyl}pyrene
Comparison: 1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene is unique due to the presence of the 4-ethylphenyl group, which imparts specific steric and electronic effects. This makes it distinct in terms of its reactivity and interaction with molecular targets compared to its analogs with different substituents on the phenyl ring .
Properties
CAS No. |
185113-37-5 |
|---|---|
Molecular Formula |
C29H28O |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[4-[(4-ethylphenyl)methoxy]butyl]pyrene |
InChI |
InChI=1S/C29H28O/c1-2-21-9-11-22(12-10-21)20-30-19-4-3-6-23-13-14-26-16-15-24-7-5-8-25-17-18-27(23)29(26)28(24)25/h5,7-18H,2-4,6,19-20H2,1H3 |
InChI Key |
OPYJJNVOAODVCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)COCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal](/img/structure/B14275139.png)

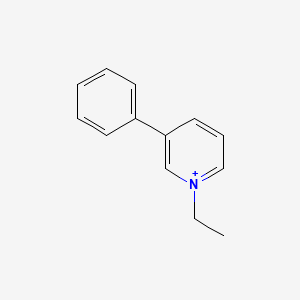
![(3S,4S)-3-[(1S)-2-(4-fluorophenoxy)-1-hydroxyethyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14275156.png)
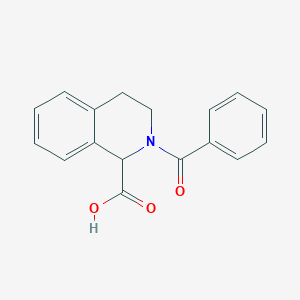
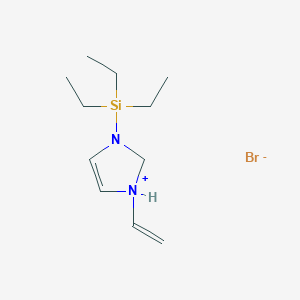
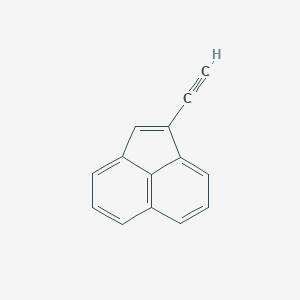
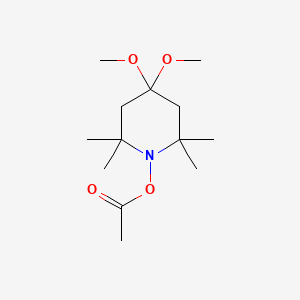
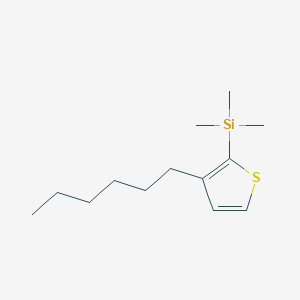
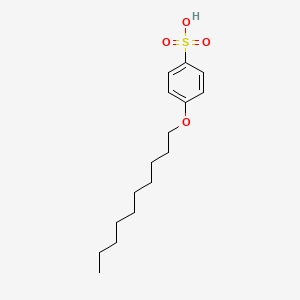
![Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)-](/img/structure/B14275212.png)
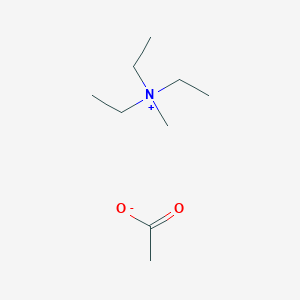
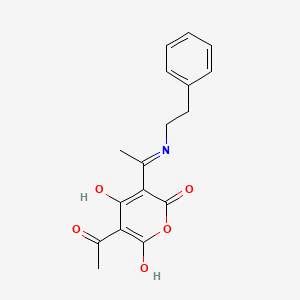
![N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14275236.png)
